![molecular formula C22H22N4O B7713395 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7713395.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide, also known as IQ-1S, is a small molecule inhibitor that has been widely studied for its potential use in various scientific research applications. This compound is known to target the Wnt/β-catenin pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival. Additionally, we will list some future directions for the research of IQ-1S.
作用機序
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide is a small molecule inhibitor that targets the Wnt/β-catenin pathway. The Wnt/β-catenin pathway is activated by the binding of Wnt ligands to the Frizzled receptor and LRP5/6 co-receptor. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus and activates the transcription of target genes. This compound inhibits this pathway by binding to the TCF/LEF transcription factor and preventing its interaction with β-catenin, thereby blocking the transcription of target genes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the Wnt/β-catenin pathway in a dose-dependent manner, leading to a decrease in the expression of target genes such as c-myc and cyclin D1. In vivo studies have shown that this compound can inhibit tumor growth in xenograft models of colon cancer and breast cancer. Additionally, this compound has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts and chondrocytes.
実験室実験の利点と制限
One of the main advantages of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide is its specificity for the Wnt/β-catenin pathway. This allows researchers to selectively inhibit this pathway without affecting other signaling pathways. Additionally, this compound has been shown to be effective in both in vitro and in vivo models, making it a versatile tool for scientific research. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the research of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Finally, there is a growing interest in understanding the role of the Wnt/β-catenin pathway in various diseases, and this compound may be a valuable tool for investigating this pathway in different contexts.
合成法
The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide involves a series of chemical reactions. The starting material is 2-methylbenzoic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-isobutyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of triethylamine to yield this compound. The final product is purified by column chromatography to obtain a white solid with a purity of over 95%.
科学的研究の応用
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. The Wnt/β-catenin pathway is known to be dysregulated in many types of cancer, and this compound has been shown to inhibit this pathway, leading to a decrease in cancer cell proliferation and survival. This compound has also been studied for its potential use in stem cell research, as the Wnt/β-catenin pathway plays a crucial role in regulating stem cell self-renewal and differentiation.
特性
IUPAC Name |
2-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-14(2)13-26-21-18(12-16-9-5-7-11-19(16)23-21)20(25-26)24-22(27)17-10-6-4-8-15(17)3/h4-12,14H,13H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBMASLOAHOUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN(C3=NC4=CC=CC=C4C=C23)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

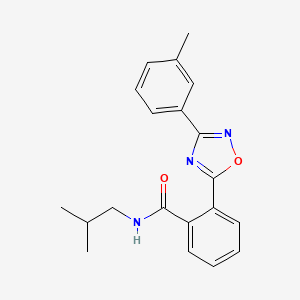


![1-(3,4-dimethoxybenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7713335.png)
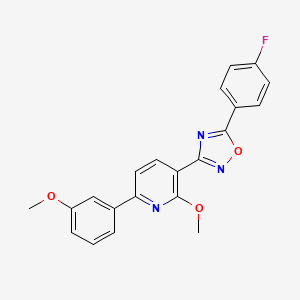
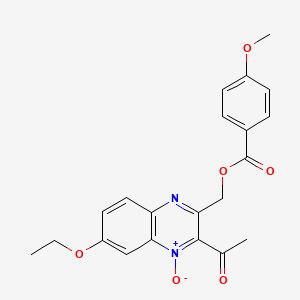
![2-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713353.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7713368.png)
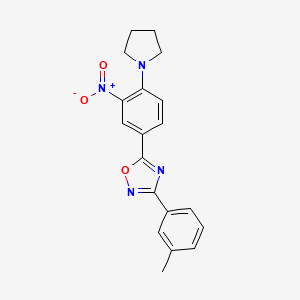
![N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713380.png)
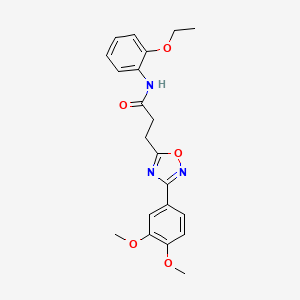
![N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713411.png)
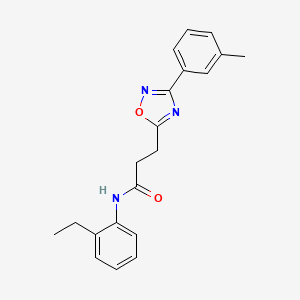
![ethyl 4-({N'-[(E)-{4-[(phenylcarbamoyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7713434.png)